molecular formula C14H21N3O4S B3870982 2-({5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}thio)ethanol

2-({5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}thio)ethanol

Cat. No. B3870982
M. Wt: 327.40 g/mol
InChI Key: WWCDDOHHXWPJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. For instance, diethanolamine, a compound that also contains a 2-hydroxyethyl group and a secondary amine, is a colorless liquid that is soluble in water .

Mechanism of Action

Target of Action

It is structurally similar to 2-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid , which is known to be used as a buffer substance in biological research

Mode of Action

Given its structural similarity to 2-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid , it may interact with biological systems in a similar manner. The exact nature of these interactions and the resulting changes would require further investigation.

Biochemical Pathways

It is possible that, like 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid , it may play a role in maintaining pH homeostasis in biological systems. The downstream effects of this could be wide-ranging, affecting numerous biochemical pathways.

Result of Action

Given its potential role as a buffer substance, it may contribute to maintaining pH balance within biological systems . This could have numerous downstream effects, potentially influencing a variety of cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}thio)ethanol is its selectivity for DAT and NET, making it a valuable tool for investigating the roles of these transporters in various physiological and pathological conditions. Additionally, the compound is readily available and has a high yield of synthesis. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as the compound has been shown to interact with other proteins in addition to DAT and NET.

Future Directions

There are several future directions for research involving 2-({5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}thio)ethanol. One potential area of investigation is the role of DAT and NET in addiction and substance abuse. Additionally, the compound may have applications in pain management and the treatment of psychiatric disorders. Further research is needed to fully understand the potential of this compound in these areas and to develop more selective and effective compounds for future research.

Scientific Research Applications

2-({5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}thio)ethanol has been used extensively in scientific research to study the activity of neurotransmitter transporters. Specifically, this compound has been shown to selectively inhibit the activity of the dopamine transporter (DAT) and the norepinephrine transporter (NET) without affecting the serotonin transporter (SERT). This selectivity makes this compound a valuable tool for investigating the role of these transporters in various physiological and pathological conditions.

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and use. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) or other safety documentation for accurate information .

properties

IUPAC Name

2-[4-[3-(2-hydroxyethylsulfanyl)-4-nitrophenyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c18-8-7-15-3-5-16(6-4-15)12-1-2-13(17(20)21)14(11-12)22-10-9-19/h1-2,11,18-19H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCDDOHHXWPJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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